![molecular formula C15H10ClF3N2O4 B2590838 3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid CAS No. 321433-61-8](/img/structure/B2590838.png)
3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as CP-690,550 or Tofacitinib1, is a small molecule drug used in the treatment of Inflammatory Bowel Disease (IBD) and Rheumatoid Arthritis (RA)1. It has a molecular weight of 374.71.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s known that 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a fluorinated building block that participates in the synthesis of related compounds2.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, the related compound 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a molecular weight of 199.532.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, it’s known that the carboxylic acid group in similar compounds can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 374.71. More specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Agricultural Applications
- This compound is used in the field of agriculture for weed control. It has been applied postemergence to control grasses such as Texas panicum, large crabgrass, and broadleaf signalgrass in peanut crops. Effective control of these weeds at different growth stages contributes to higher yields in peanut farming (Grichar & Boswell, 1986).
- It is also effective for the control of rhizome johnsongrass in cotton, where applications of the compound significantly reduced johnsongrass presence and prevented yield losses in cotton crops (Carter & Keeley, 1987).
Biochemical Research
- The compound shows potential as an insecticidal agent. A related chemical structure, combining a pyridine ring and the active parts of this compound, indicates possible insecticidal activity. This aspect is relevant for developing new insecticides for agricultural use (Liu et al., 2006).
Molecular Studies and Synthesis
- The compound's structure has been utilized in the synthesis of various other chemical entities. For instance, studies have been conducted on the synthesis of related compounds, which are essential in the development of new pharmaceuticals and agricultural chemicals (Nemec et al., 1974).
- Research into the mode of action of similar herbicides indicates that these compounds inhibit cell division by affecting protein synthesis in plants. This is crucial for understanding their mechanism of action and for developing more effective agricultural chemicals (Kim & Bendixen, 1987).
Chemical Structure and Properties
- Detailed studies have been conducted on the molecular structure of related compounds, contributing to a better understanding of their chemical properties and potential applications in various fields such as fungicides (Jeon et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results. However, related compounds such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine are classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards2.
Future Directions
The future directions for this compound are not specified in the search results. However, given its use in the treatment of IBD and RA1, ongoing research may focus on improving its efficacy and reducing potential side effects.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or consult a chemistry professional.
properties
IUPAC Name |
3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O4/c16-9-5-8(15(17,18)19)7-20-14(9)25-11-4-2-1-3-10(11)21-12(22)6-13(23)24/h1-5,7H,6H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEKBQPWGCCNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

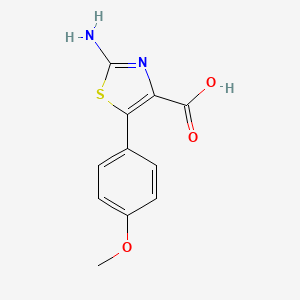
![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2590757.png)
![(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2590758.png)
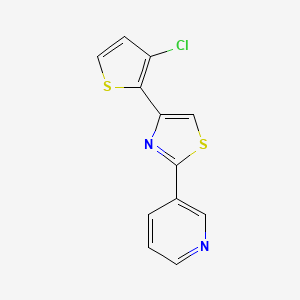
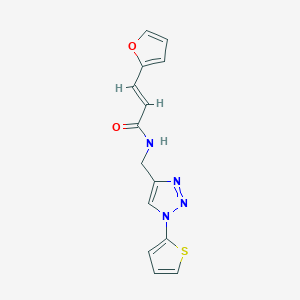
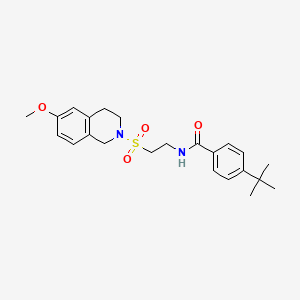
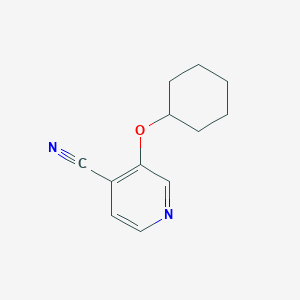
![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)
![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2590770.png)
![N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2590771.png)
![3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)
![N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2590774.png)
![N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2590778.png)